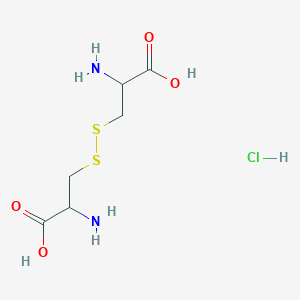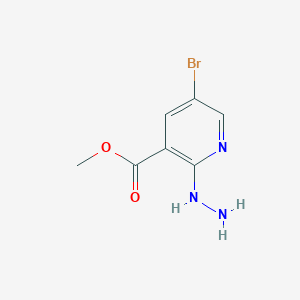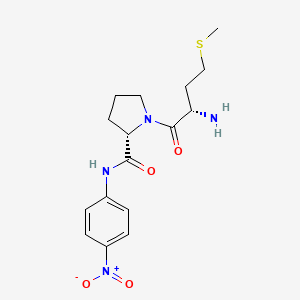
(L)-Methionyl-(L)-prolyl-P-nitroanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(L)-Methionyl-(L)-prolyl-P-nitroanilide is a synthetic peptide derivative that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound consists of two amino acids, methionine and proline, linked to a p-nitroanilide group. The presence of the p-nitroanilide moiety imparts distinct chemical and biological characteristics to the compound, making it valuable for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (L)-Methionyl-(L)-prolyl-P-nitroanilide typically involves the stepwise coupling of protected amino acids followed by the introduction of the p-nitroanilide group. The process begins with the protection of the amino and carboxyl groups of methionine and proline using suitable protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). The protected amino acids are then coupled using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
After the formation of the dipeptide, the protecting groups are removed under acidic or basic conditions, and the p-nitroanilide group is introduced through a nucleophilic substitution reaction using p-nitroaniline and a suitable activating agent like N-hydroxysuccinimide (NHS) ester or carbodiimide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for purification and characterization of the final product.
化学反应分析
Types of Reactions: (L)-Methionyl-(L)-prolyl-P-nitroanilide undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide or performic acid.
Reduction: The p-nitroanilide group can be reduced to an aniline derivative using reducing agents such as sodium dithionite or catalytic hydrogenation.
Substitution: The p-nitroanilide group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Sodium dithionite, catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Aniline derivative.
Substitution: Various substituted anilines.
科学研究应用
(L)-Methionyl-(L)-prolyl-P-nitroanilide has diverse applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide bond formation and cleavage, as well as for investigating the reactivity of p-nitroanilide derivatives.
Biology: Employed in enzymatic assays to study protease activity, as the p-nitroanilide group serves as a chromogenic substrate that releases a colored product upon cleavage.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the development of diagnostic assays and biosensors due to its chromogenic properties.
作用机制
The mechanism of action of (L)-Methionyl-(L)-prolyl-P-nitroanilide primarily involves its interaction with enzymes, particularly proteases. The compound acts as a substrate for proteases, which cleave the peptide bond between methionine and proline, releasing the p-nitroanilide group. The released p-nitroanilide group undergoes a color change, which can be quantitatively measured to assess enzyme activity. This mechanism is widely used in enzymatic assays to study protease kinetics and inhibition.
相似化合物的比较
(L)-Methionyl-(L)-prolyl-P-nitroanilide can be compared with other peptide derivatives containing p-nitroanilide groups, such as:
- (L)-Alanyl-(L)-prolyl-P-nitroanilide
- (L)-Valyl-(L)-prolyl-P-nitroanilide
- (L)-Leucyl-(L)-prolyl-P-nitroanilide
These compounds share similar structural features but differ in the amino acid residues, which can influence their reactivity and interaction with enzymes
属性
分子式 |
C16H22N4O4S |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H22N4O4S/c1-25-10-8-13(17)16(22)19-9-2-3-14(19)15(21)18-11-4-6-12(7-5-11)20(23)24/h4-7,13-14H,2-3,8-10,17H2,1H3,(H,18,21)/t13-,14-/m0/s1 |
InChI 键 |
HQRJJHXKCFABSI-KBPBESRZSA-N |
手性 SMILES |
CSCC[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
规范 SMILES |
CSCCC(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



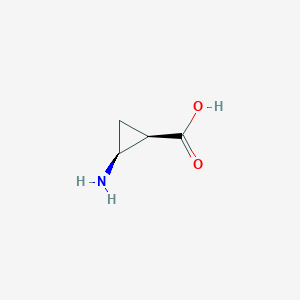


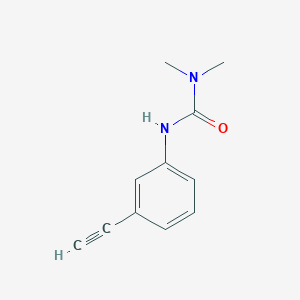
![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzaldehyde](/img/structure/B12070218.png)


![tert-Butyl N-[2-(4-bromo-2-methyl-imidazol-1-yl)ethyl]-N-methyl-carbamate](/img/structure/B12070239.png)

